trans-2,3-Dihydro-3-hydroxyeuparin
Overview
Description
trans-2,3-Dihydro-3-hydroxyeuparin: is a natural compound isolated from the herbs of Eupatorium cannabinum. It is a phenolic compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol. This compound is primarily used in scientific research related to life sciences.
Mechanism of Action
Target of Action
Trans-2,3-Dihydro-3-hydroxyeuparin is a natural product used for research related to life sciences . .
Mode of Action
It is known to participate in [3+2] cycloaddition reactions with various compounds in different solvents . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Biochemical Pathways
It is known to be involved in the synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofuran derivatives via intramolecular michael addition . This suggests that it may affect pathways involving these or similar compounds.
Pharmacokinetics
Its boiling point is predicted to be 3778±420 °C and its density is predicted to be 1286±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given its involvement in [3+2] cycloaddition reactions , it may induce structural changes in its targets, potentially affecting their function.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its [3+2] cycloaddition reactions have been studied in gas phase and in various solvents, including acetonitrile, ethyl acetate, and tetrahydrofuran . These findings suggest that the compound’s action, efficacy, and stability may vary depending on the environment in which it is present.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Dihydro-3-hydroxyeuparin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
trans-2,3-Dihydro-3-hydroxyeuparin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of phenolic compounds and their reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although it is not used in clinical settings.
Industry: Utilized in the development of natural product-based formulations and as a chemical intermediate.
Comparison with Similar Compounds
- trans-2,3-Dihydro-3-hydroxyanthranilic acid
- trans-2-methyl-2-butenal
- trans-2-penten-1-ol
Comparison: trans-2,3-Dihydro-3-hydroxyeuparin is unique due to its specific structure and natural origin. While similar compounds may share some chemical properties, this compound’s distinct phenolic structure and biological activities set it apart.
Properties
IUPAC Name |
1-[(2R,3S)-3,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-6(2)13-12(16)9-4-8(7(3)14)10(15)5-11(9)17-13/h4-5,12-13,15-16H,1H2,2-3H3/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFKKYLFKRYME-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C2=CC(=C(C=C2O1)O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@H](C2=CC(=C(C=C2O1)O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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